Product packaging for Carbonic Acid(Cat. No.:CAS No. 22719-67-1)

Carbonic Acid

Cat. No.: B8815115
CAS No.: 22719-67-1
M. Wt: 62.025 g/mol
InChI Key: BVKZGUZCCUSVTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbonic Acid (H2CO3) is a weak, diprotic acid that serves as a critical intermediate in numerous natural and industrial processes, making it a compound of significant research interest. It is formed in solution by the hydration of carbon dioxide (CO₂) and exists in a dynamic equilibrium with its decomposition products, water and CO₂ . This equilibrium is fundamental to the bicarbonate buffer system, which is essential for maintaining acid-base homeostasis in biological fluids and is a key area of study in physiology and biochemistry . Recent research has revealed new dimensions of its reactivity, including novel radical-initiated decomposition pathways in non-aqueous solvents, opening doors for its application in synthetic chemistry and the study of reaction mechanisms . In the research laboratory, this compound is indispensable for investigating ocean acidification, as it is the primary agent of pH change in seawater when atmospheric CO₂ dissolves . Studies now show that CO₂ can form this compound through an "in and out" mechanism at the air-water interface, a finding that may accelerate predictions of oceanic pH changes . Furthermore, its role extends to chemical synthesis, where it can act as a source of hydroxyl and hydrogen radicals under specific conditions, facilitating the formation of diverse molecular products . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal uses. Researchers should handle it with appropriate safety protocols, noting that it decomposes readily and should be stored in cool, dry conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2CO3<br>CH2O3 B8815115 Carbonic Acid CAS No. 22719-67-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22719-67-1

Molecular Formula

H2CO3
CH2O3

Molecular Weight

62.025 g/mol

IUPAC Name

carbonic acid

InChI

InChI=1S/CH2O3/c2-1(3)4/h(H2,2,3,4)

InChI Key

BVKZGUZCCUSVTD-UHFFFAOYSA-N

SMILES

C(=O)(O)O

Canonical SMILES

C(=O)(O)O

melting_point

720 °C

physical_description

Solid

solubility

12.8 mg/mL (cold water)

Origin of Product

United States

Theoretical and Computational Investigations of Carbonic Acid H₂co₃

Quantum Chemical Characterization of Carbonic Acid

Computational chemistry provides indispensable tools for understanding the fundamental properties of molecules that are challenging to study experimentally. For this compound, theoretical calculations have elucidated its stability, structure, and reactivity, revealing a molecule that is kinetically persistent in the absence of catalysts. sci-hub.seresearchgate.net

Energetics and Stability of this compound Isomers

Quantum chemical calculations have shown that this compound can exist as three planar conformers: cis-cis, cis-trans, and trans-trans. aip.org The relative stability of these isomers is dictated by intramolecular hydrogen bonding. nih.gov The cis-cis conformer is the most stable due to a favorable intramolecular hydrogen bond. aip.org While thermodynamically less stable than its decomposition products (CO₂ and H₂O), this compound is protected from unimolecular decomposition by a significant energy barrier. aip.orgarxiv.org

The three conformers of this compound have been extensively studied using various levels of theory. The cis-cis conformer is consistently found to be the global minimum on the potential energy surface. aip.orgaip.org The cis-trans isomer lies slightly higher in energy, while the trans-trans conformer is significantly less stable. aip.orgnih.gov

Theoretical calculations at the CCSD(T) level show the cis-cis conformer as the most stable form. rsc.org The cis-trans and trans-trans conformers are reported to have higher energies of 6.53 kJ/mol and 40.25 kJ/mol, respectively. rsc.org Another study using the CCSD(T)/cc-pVQZ level of theory found the energies of the cis-trans and trans-trans conformers to be 1.74 and 10.9 kcal/mol higher than the cis-cis conformer, respectively. aip.org The relative instability of the trans-trans conformer means it is often not observed in experiments. researchgate.net The stability order is a result of the intramolecular hydrogen bonding within the molecule. nih.gov

Table 1: Relative Energies of this compound Conformers Relative energies are calculated with respect to the most stable cis-cis conformer.

Conformer Relative Energy (kcal/mol) aip.org Relative Energy (kJ/mol) rsc.org Relative Energy (kJ/mol) nih.gov
cis-cis 0.0 0.0 0.0
cis-trans 1.74 6.53 6.1
trans-trans 10.9 40.25 41.2

Analyses of the potential energy surface (PES) of H₂CO₃ have been crucial for understanding its stability and reaction pathways. aip.orgarxiv.org The PES reveals that the cis-cis and cis-trans conformers are true minima, separated by a rotational energy barrier. aip.org The decomposition of this compound into CO₂ and H₂O is thermodynamically favorable, with the products lying at a lower energy than the H₂CO₃ molecule. aip.orgarxiv.org However, this decomposition is not spontaneous for an isolated molecule due to a high activation barrier on the PES. rsc.orgaip.org

The isomerization between the two lowest energy minima, cis-cis and cis-trans, involves rotation around a C–O single bond and has a calculated barrier of 10.5 kcal/mol. aip.org This substantial barrier allows the cis-trans conformer to exist as a distinct and stable species. aip.org The pathway for the decomposition of the cis-trans conformer to a CO₂–H₂O complex also involves surmounting a significant transition state on the PES. aip.org

A key finding from computational studies is the remarkable kinetic stability of isolated this compound. sci-hub.semdpi.com The unimolecular decomposition of H₂CO₃ into CO₂ and H₂O is a thermally forbidden reaction with a high activation energy barrier, calculated to be over 40 kcal/mol (approximately 170 kJ/mol). rsc.orgarxiv.org For instance, calculations at the CCSD(T)//B3LYP/aug-cc-pVTZ level determined the barrier for the cis-cis conformer to be about 41.58 kcal/mol. aip.org Another study reported a barrier of approximately 44 kcal/mol. sci-hub.se This high barrier effectively prevents the spontaneous decomposition of an isolated this compound molecule in the gas phase, even at room temperature. sci-hub.seresearchgate.net

The story changes dramatically in the presence of other molecules, particularly water. Water acts as a catalyst, significantly lowering the decomposition barrier through a more favorable cyclic transition state. rsc.orgsci-hub.se The addition of a single water molecule can reduce the barrier by a large margin, and two water molecules lower it even further, accelerating the decomposition rate by many orders of magnitude. sci-hub.seresearchgate.net For example, one study calculated that adding one water molecule reduces the dissociation barrier to about 27.13 kcal/mol, and adding a second reduces it to 24.01 kcal/mol. researchgate.net This autocatalytic process explains the long-held belief that this compound is inherently unstable. rsc.orgmdpi.com

Table 2: Calculated Decomposition Barriers for this compound

Reaction Computational Level Barrier (kcal/mol) Citation
H₂CO₃ (cis-cis) → CO₂ + H₂O CCSD(T)//B3LYP/aug-cc-pVTZ 41.58 aip.org
H₂CO₃ (cis-trans) → CO₂ + H₂O CCSD(T)//B3LYP/aug-cc-pVTZ 43.14 aip.org
H₂CO₃ (isolated) → CO₂ + H₂O Not Specified > 40 rsc.org
H₂CO₃ + H₂O → CO₂ + 2H₂O Not Specified 27.13 researchgate.net
H₂CO₃ + 2H₂O → CO₂ + 3H₂O Not Specified 24.01 researchgate.net

Molecular Structures and Geometries

Quantum chemical calculations provide precise information about the three-dimensional arrangement of atoms in a molecule. The geometries of the this compound conformers have been optimized using high-level theoretical methods, yielding detailed data on bond lengths and angles.

The optimized structures of the cis-cis, cis-trans, and trans-trans conformers, calculated at the CCSD(T)/cc-pVQZ level of theory, confirm their planar nature. aip.org The geometric parameters, including bond lengths and angles, are distinct for each conformer. For example, in the most stable cis-cis conformer, the C=O double bond length is calculated to be 1.199 Å, while the C-O single bonds are 1.352 Å. aip.org The O-H bond length is 0.963 Å. aip.org The planarity of the heavy atoms and one hydrogen atom is a defining feature of these structures. aip.org

Table 3: Optimized Geometrical Parameters of this compound Conformers (CCSD(T)/cc-pVQZ) Data sourced from T. Mori et al., 2009. aip.org Bond lengths are in angstroms (Å) and angles are in degrees (°).

Parameter cis-cis (C₂ᵥ) cis-trans (Cₛ) trans-trans (C₂ₕ)
Bond Lengths
r(C=O) 1.199 1.207 1.229
r(C-O₁) 1.352 1.336 1.319
r(C-O₂) 1.352 1.359 1.319
r(O₁-H₁) 0.963 0.967 0.970
r(O₂-H₂) 0.963 0.962 0.970
Bond Angles
a(O=C-O₁) 125.7 124.9 126.9
a(O=C-O₂) 125.7 120.4 126.9
a(O₁-C-O₂) 108.6 114.7 106.2
a(C-O₁-H₁) 107.8 107.0 105.7
a(C-O₂-H₂) 107.8 108.8 105.7

Table 4: List of Chemical Compounds

Compound Name Chemical Formula
This compound H₂CO₃
Carbon Dioxide CO₂
Water H₂O
Formic Acid HCOOH
Acetic Acid CH₃COOH
Sulfuric Acid H₂SO₄
Hydroperoxide Radical HO₂
Bisulfate HSO₄⁻
Bicarbonate HCO₃⁻
Fluoride F⁻
Hydrogen Fluoride HF
Fluoroformate FCO₂⁻
Di-tert-butyl carbonate C₉H₁₈O₃
Tert-butyl methyl carbonate C₆H₁₂O₃
This compound monomethyl ester CH₃OCO₂H
Structural Analysis of this compound Oligomers

Theoretical investigations into the structure of this compound (H₂CO₃) have significantly advanced our understanding of its solid-state and gas-phase behavior, particularly concerning the formation of oligomers. These studies, employing quantum chemical calculations, have been crucial due to the experimental challenges posed by the inherent instability of this compound.

Computational models have explored various oligomeric structures of this compound, including dimers, trimers, and larger clusters. researchgate.net The most stable configurations are typically found to be linear, hydrogen-bonded chains. researchgate.net For instance, density functional theory (DFT) calculations have been used to investigate clusters of up to five this compound units, revealing that linear chains with an anti-anti orientation are the most energetically favorable. researchgate.net

The formation of cyclic dimers has also been a major focus of theoretical work. researchgate.net These dimers are stabilized by strong, symmetric double hydrogen-bonding motifs. mdpi.comaip.org The stability of these dimers is not solely attributed to C=O⋯H–O interactions; other interactions such as H–O⋯H–O, C=O⋯C=O, C=O⋯O–H, and C–O⋯O–H also contribute significantly. researchgate.net In fact, the hydrogen bonds in these dimers are often comparable in strength to those found in the water dimer. researchgate.net High-level correlated ab initio molecular orbital methods have been employed to study the gas-phase structure of these dimers, identifying multiple stable configurations with two hydrogen-bonding interactions. acs.org

The study of oligomers is critical for understanding the structure of crystalline this compound. aip.org It is believed that the arrangement of molecules in the crystalline phase is an extension of the hydrogen-bonding patterns observed in these smaller clusters. aip.org Theoretical studies suggest that the basic building block of β-H₂CO₃, one of the two known polymorphs, is a cyclic dimer with a center of inversion. researchgate.net This is supported by the mutual exclusion of Raman and infrared active modes observed experimentally, a phenomenon characteristic of centrosymmetric structures. researchgate.netaip.org In contrast, the α-polymorph is thought to be composed of catemer chains or sheet-like structures based on dimers that lack a center of inversion. researchgate.net

Table 1: Calculated Stabilization Energies of this compound Dimers This table presents a selection of theoretically calculated stabilization energies for different this compound dimer configurations. The variation in energies highlights the influence of monomer conformation and the computational method used.

Dimer ConfigurationComputational MethodBasis SetStabilization Energy (kcal/mol)
Cyclic Dimer (anti-anti)MP2aug-cc-pVTZ-16.5
Cyclic Dimer (syn-syn)MP2aug-cc-pVTZ-12.8
Open-Chain DimerB3LYP6-311++G(d,p)-9.7

Note: Data is illustrative and compiled from typical values found in computational chemistry literature. Actual values may vary depending on the specific study.

Influence of Crystal Field on Molecular Structure

The crystal field, which represents the electrostatic environment created by the surrounding molecules in a crystal lattice, exerts a significant influence on the molecular structure of this compound. mdpi.comresearchgate.net This influence is a key factor in understanding the properties of solid-state this compound and has been a subject of detailed theoretical investigation. mdpi.comresearchgate.net

Quantum chemical calculations have revealed that the transition from an isolated gas-phase molecule to a molecule within a crystal leads to notable changes in bond lengths, bond orders, and atomic charges. mdpi.com Specifically, a detailed comparison between the isolated molecule and the periodic structure of crystalline this compound shows a "massive influence" of the internal crystal (Madelung) field. mdpi.com This field collectively stabilizes the intramolecular bonds. researchgate.net

For example, in the crystalline state, there is evidence of substantial π-bonding within the central CO₃ core of the this compound molecule. mdpi.com This is a direct consequence of the molecular shape and the interactions within the crystal lattice. mdpi.com The C=O "double" bonds are observed to be longer than anticipated, while the C-O "single" bonds are shorter, indicating a delocalization of π-electrons. mdpi.com

Furthermore, the crystal field plays a crucial role in determining the strength and nature of the intermolecular hydrogen bonds that define the crystal structure. mdpi.com These hydrogen bonds are found to be extraordinarily strong in the solid state, a feature that is enhanced by the cooperative effects within the crystal lattice. mdpi.com

Table 2: Comparison of Selected Bond Lengths in Gas-Phase and Crystalline this compound This table illustrates the effect of the crystal field on the molecular geometry of this compound by comparing key bond lengths in the isolated molecule (gas phase) versus the solid state (crystalline). The changes are indicative of the electronic redistribution upon crystallization.

BondGas Phase (Å)Crystalline Phase (Å)
C=O1.191.21
C-OH1.341.32
O-H0.970.99

Note: Values are representative and sourced from computational studies. They may differ slightly between various theoretical models and experimental determinations.

Vibrational Spectroscopy through Quantum Chemistry

Quantum chemistry provides a powerful set of tools for the theoretical investigation of the vibrational properties of this compound. These methods allow for the calculation of vibrational frequencies and the simulation of infrared (IR) and Raman spectra, which are essential for interpreting experimental data and understanding the molecule's dynamics.

Harmonic and Anharmonic Frequency Calculations

The starting point for theoretical vibrational analysis is often the harmonic approximation, which treats the molecular vibrations as simple harmonic oscillators. While computationally efficient, this approach can deviate from experimental results, especially for systems with significant hydrogen bonding like this compound.

To achieve better agreement with experimental spectra, anharmonic frequency calculations are necessary. researchgate.net These calculations account for the non-quadratic nature of the potential energy surface and the coupling between different vibrational modes. Anharmonic corrections are particularly important for accurately predicting the positions of OH-stretching bands, which are strongly affected by hydrogen bonding. aip.org Theoretical studies on this compound oligomers have shown that calculated anharmonic frequencies agree well with experimental data for β-carbonic acid. researchgate.net

Infrared and Raman Spectral Simulations

Quantum chemical calculations can simulate the full infrared and Raman spectra of this compound and its oligomers. researchgate.netrsc.org This involves computing not only the vibrational frequencies but also the corresponding intensities. The simulated spectra can then be directly compared with experimental spectra of the different polymorphs (α and β) of solid this compound. aip.orgrsc.org

These simulations have been instrumental in elucidating the structures of the polymorphs. For example, the calculated IR and Raman spectra of a linear, hydrogen-bonded oligomer show good agreement with the experimental spectra of the centrosymmetric β-carbonic acid. researchgate.net Furthermore, the mutual exclusion of IR and Raman active modes, a key feature of centrosymmetric systems, is well-reproduced in simulations of the cyclic dimer of this compound, supporting its role as the basic motif in the β-polymorph. researchgate.netaip.org

Basis Set Dependencies and Methodologies (e.g., CCSD(T), B3LYP, ωB97XD)

The accuracy of quantum chemical calculations of vibrational spectra is highly dependent on the chosen theoretical methodology and basis set.

For methodologies, a range of approaches have been applied to this compound. Density Functional Theory (DFT) methods, such as B3LYP and ωB97XD, offer a good balance between computational cost and accuracy for many systems. acs.orgresearchgate.net The ωB97XD functional, which includes empirical dispersion corrections, is particularly well-suited for studying systems with non-covalent interactions like the hydrogen bonds in this compound oligomers. acs.org For higher accuracy, especially for calculating interaction energies, coupled-cluster methods like CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples) are often considered the "gold standard," though they are computationally more demanding. researchgate.netacs.org Møller-Plesset perturbation theory (MP2) is another widely used correlated method. researchgate.netacs.org

The choice of basis set is equally critical. Basis sets like the aug-cc-pVTZ (augmented correlation-consistent polarized valence triple-zeta) are frequently used for high-accuracy calculations as they include diffuse functions, which are important for describing hydrogen bonding and other weak interactions. acs.orgacs.org Studies have shown that MP2 can sometimes underestimate binding energies compared to CCSD(T), highlighting the importance of method selection. researchgate.net For instance, in the study of this compound dimers, MP2 was found to underestimate the relative binding energies by as much as 3.2 kcal/mol compared to CCSD(T). researchgate.net

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations provide a computational microscope to study the time evolution of this compound systems, offering insights into their dynamic behavior and stability. Both classical and ab initio MD simulations have been employed to investigate this compound in its crystalline and aqueous phases.

Ab initio molecular dynamics (AIMD) simulations, where the forces between atoms are calculated "on-the-fly" using quantum mechanical methods (typically DFT), have been particularly valuable. aip.orgaip.org AIMD simulations have been used to study the finite temperature behavior of candidate crystal structures for β-carbonic acid. aip.orgnih.gov These simulations can provide information about the stability of the crystal lattice at different temperatures and can be used to calculate theoretical infrared spectra that can be compared with experimental data. aip.orgnih.gov For example, the infrared spectrum calculated from DFT-based molecular dynamics simulations has shown good agreement with experimental data for β-carbonic acid. nih.gov

Classical MD simulations, which use pre-parameterized force fields, have also been employed to study this compound systems. aip.org These force fields are often refined using data from high-level quantum chemical calculations of gas-phase oligomers as a benchmark. aip.org Once a reliable force field is developed, it can be used in molecular packing codes to predict various possible crystal structures of this compound in different space groups. aip.orgaip.org

Free energy calculations based on molecular dynamics simulations have been used to determine the pKa of this compound, a measure of its acidity. rsc.org These computationally intensive calculations have shown that the pKa of this compound is around 3.5, making it comparable in acidity to formic acid. rsc.org This finding has been crucial in revising the long-held misconception of this compound as a weak acid.

This compound in Aqueous Solutions

The transient nature of this compound in water, where it rapidly decomposes into carbon dioxide and water, has made its direct experimental characterization in aqueous solution challenging. researchgate.netstackexchange.com Consequently, computational and theoretical methods have been indispensable in elucidating its properties and behavior in this environment.

Computational studies, such as Car-Parrinello molecular dynamics (CP-MD) simulations, have provided significant insights into the hydrogen-bonding environments of aqueous carbonate species, including this compound, bicarbonate (HCO₃⁻), and carbonate (CO₃²⁻). The hydration structures of these species are dictated by their capacity to both donate and accept hydrogen bonds with surrounding water molecules. researchgate.net

A key finding from these simulations is that the hydrogen bonds donated by the hydroxyl (-OH) groups of this compound to water molecules are generally stronger and have longer lifetimes than the hydrogen bonds it accepts from water. researchgate.net The presence of carbonate species also influences the structure and dynamics of the surrounding water, leading to slower structural relaxation and reorganization of the water's hydrogen-bond network. researchgate.net The strength and lifetimes of the hydrogen bonds involving the carbonate species show a positive correlation with the total negative charge of the species. researchgate.net

The solvation structure of aqueous this compound has been a topic of significant theoretical investigation. X-ray absorption spectroscopy combined with molecular dynamics simulations has revealed that the two most stable isomers of this compound donate two strong hydrogen bonds to water oxygens. nih.gov They also accept a stronger hydrogen bond at the carbonyl oxygen and weaker hydrogen bonds at the acidic oxygens. nih.gov The average hydration number for this compound is approximately 3.17, with torsional motions causing rearrangements in the solvation structures. nih.gov

Deep potential molecular dynamics (DPMD) simulations have further refined our understanding by differentiating the solvation structures of the various conformers of this compound (cis-cis, cis-trans, and trans-trans). These simulations show that the hydroxyl oxygen atoms of H₂CO₃ tend to form stronger hydrogen bonds with surrounding water, while the carbonyl oxygen atom tends to accept stronger hydrogen bonds. chemistryviews.org

Table 1: Hydrogen Bonding Characteristics of this compound Conformers in Aqueous Solution (This table is generated based on conceptual findings from theoretical studies and does not represent exact experimental values.)

Conformer H-Bond Donation (from -OH) H-Bond Acceptance (at C=O) Average Hydration Number
cis-cis Strong Strong ~3.2
cis-trans Strong Strong ~3.1
trans-trans Strong Strong Not typically stable

Data is illustrative and based on findings from sources nih.govchemistryviews.org.

The acidity of this compound and the dynamics of its proton transfer are crucial for its role as a pH buffer. While the effective pKa of aqueous carbon dioxide is 6.35, theoretical and experimental studies that account for the low concentration of actual H₂CO₃ molecules suggest a much lower pKa for this compound itself, around 3.5, making it an acid with comparable strength to formic acid. researchgate.netstackexchange.com

Recent groundbreaking research using deep potential molecular dynamics has revealed that the dissociation of this compound is disproportionately driven by its minority conformers. mpic.de Specifically, the cis-trans (CT) conformer, despite making up only about 12.4% of the this compound population in solution, is responsible for a staggering 58.1% of the proton donations. mpic.de This enhanced reactivity is attributed to the CT conformer's participation in a greater number of hydrogen-bonded ring structures, which facilitates more pathways for proton transfer. mpic.de Car-Parrinello molecular dynamics simulations have also shown that the proton transfer from this compound to a strong base like methylamine (B109427) is an extremely rapid, barrierless process, occurring on a femtosecond timescale. quora.comnih.gov

Table 2: Contribution of this compound Conformers to Proton Donation

Conformer Abundance in Solution (%) Contribution to Proton Donation (%)
cis-cis (CC) 81.3 41.9 (approx.)
cis-trans (CT) 12.4 58.1
trans-trans (TT) ~6.3 Negligible

Data sourced from mpic.de.

At ambient conditions, this compound is notoriously unstable in aqueous solution, rapidly decomposing to carbon dioxide and water. acs.org The presence of even a single water molecule can catalyze this decomposition. stackexchange.com Theoretical calculations have shown that the energy barrier for decomposition is significantly lowered by the presence of water molecules acting as catalysts. stackexchange.com However, in the complete absence of water, the this compound molecule is remarkably stable. researchgate.net

The equilibrium in aqueous solution heavily favors dissolved CO₂, with the concentration of H₂CO₃ being only about 0.1% of the dissolved CO₂ concentration. uchicago.edu This inherent instability has historically made direct experimental studies difficult, reinforcing the reliance on theoretical models to understand its transient existence and reactivity. researchgate.net

High-Pressure and Temperature Conditions

While unstable at the Earth's surface, theoretical and experimental studies have shown that this compound's stability dramatically increases under high-pressure and high-temperature conditions, such as those found deep within the Earth.

Theoretical predictions using evolutionary algorithms and ab initio calculations suggested that this compound becomes thermodynamically stable at pressures above approximately 1 GPa. mpic.de These predictions have been confirmed by experiments using diamond anvil cells, which simulated the conditions of the Earth's interior. These experiments found that aqueous this compound becomes stable starting at pressures of 2.4 GPa and temperatures exceeding 97°C. acs.org

More recent ab initio molecular dynamics simulations have provided an even more detailed picture of this compound's role in the Earth's upper mantle. These studies indicate that at conditions around 10 GPa and 1000 K, this compound can become the most abundant carbon species in aqueous CO₂ solutions, surpassing even dissolved CO₂. quora.com The mole percent of this compound increases with rising pressure along an isotherm and decreases with rising temperature along an isobar. quora.com

These findings have profound implications for the deep carbon cycle, suggesting that this compound is a significant carbon carrier in Earth's interior. quora.com Its presence and the potential for proton transfer between this compound molecules and bicarbonate ions could also enhance the conductivity of fluids in the mantle and play a crucial role in water-rock interactions. quora.com At even higher pressures, theoretical studies predict that this compound may polymerize (above 44 GPa) and eventually react with water to form orthothis compound (H₄CO₄) at pressures exceeding 300 GPa. mpic.de

Table 3: Stability of Carbon Species at High Pressure and Temperature

Pressure (GPa) Temperature (K) Predominant Carbon Species in Aqueous Solution
Ambient Ambient Dissolved CO₂
> 2.4 > 370 Stable Aqueous H₂CO₃
~10 ~1000 H₂CO₃, HCO₃⁻, CO₃²⁻
> 44 Variable Polymerized H₂CO₃
> 314 Variable H₄CO₄ (with H₂O)

Data compiled from findings in mpic.dequora.comacs.org.

Proton Transfer Mechanisms in Deep Earth Fluids

Theoretical and computational studies, particularly ab initio molecular dynamics (AIMD) simulations, have fundamentally shifted the understanding of this compound's role in the geochemistry of deep Earth fluids. acs.orgmdpi.com Under the extreme pressure and temperature conditions characteristic of the Earth's upper mantle (e.g., ~10 GPa and 1000 K), this compound (H₂CO₃), which is a minor and transient species at ambient conditions, can become the most abundant dissolved carbon species in aqueous solutions rich in carbon dioxide (CO₂). acs.orgmdpi.comacs.orguibk.ac.at This contrasts with earlier geochemical models that largely ignored the presence of aqueous this compound. acs.orgmdpi.comacs.org

The stability and concentration of this compound under these conditions are critical for understanding the deep carbon cycle. acs.orgmdpi.com Simulations have revealed that the mole percent of this compound in the total dissolved carbon inventory increases with rising pressure at a constant temperature, while it decreases with increasing temperature at a constant pressure. acs.orgmdpi.comuibk.ac.at

A key finding from these computational investigations is the significance of proton transfer reactions in these deep fluids. acs.orgmdpi.comacs.org AIMD simulations have shown frequent and rapid proton hopping between this compound molecules and bicarbonate ions (HCO₃⁻). acs.orgmdpi.comaip.org This dynamic proton exchange has important implications for the physicochemical properties of fluids in the Earth's mantle. For instance, this significant proton transfer may enhance the electrical conductivity of the solutions. acs.orgmdpi.comacs.orguibk.ac.at The presence and reactivity of this compound, including its role in proton transfer, suggest it may act as a pH buffer, influencing water-rock interactions within the Earth's interior. acs.orgmdpi.comacs.org These findings position this compound as a potentially crucial carrier of carbon in the deep Earth, a role previously underestimated. acs.orgmdpi.comacs.org

Theoretical Predictions of Acid-Base Properties

pKa Prediction Methodologies

The theoretical prediction of the acid dissociation constant (pKa) of this compound is a complex task due to its instability in aqueous solution. uibk.ac.at Various computational methodologies have been employed to determine this crucial property, often yielding a range of values that highlight the sensitivity of the calculation to the chosen theoretical approach. nih.gov

A common strategy involves the use of thermodynamic cycles that combine gas-phase deprotonation energies with the free energies of solvation for the acid and its conjugate base. researchgate.netresearchgate.netresearchgate.net High-level quantum mechanical methods, such as Density Functional Theory (DFT) and coupled-cluster techniques (e.g., CCSD(T)), are used to calculate the gas-phase energies. uibk.ac.at

Ab initio molecular dynamics (AIMD) has emerged as a powerful tool for exploring the acid dissociation of this compound conformers directly in an aqueous environment. acs.org This method simulates the dynamic interactions of the acid with surrounding water molecules. For instance, AIMD simulations have been used to study the dissociation of the three main conformers of this compound: cis-cis (CC), cis-trans (CT), and trans-trans (TT). acs.org These studies have shown that the CC conformer is the most acidic, dissociating spontaneously within picoseconds, while the other two are more stable. acs.org

The table below summarizes some theoretically predicted pKa values for different conformers of this compound using various computational methods.

ConformerComputational MethodPredicted pKa
cis-cis (CC)AIMDSpontaneous Dissociation
cis-trans (CT)AIMD2.60 / 3.75
trans-trans (TT)AIMD3.11
cis-cis (CC)CBS-QB3/CPCM3.8
cis-trans (CT)CBS-QB3/CPCM3.6
trans-trans (TT)CBS-QB3/CPCM2.2

These methodologies underscore the importance of accurately modeling both the electronic structure of the molecule and its interaction with the solvent to obtain reliable pKa predictions. researchgate.netresearchgate.net

Influence of Solvation on Acid Dissociation Constants

The process of solvation is a dominant factor influencing the acid dissociation constant (pKa) of any acid, and this compound is no exception. solubilityofthings.com The solvent, typically water, does not act merely as a passive medium but actively participates in the dissociation process by stabilizing the resulting ions. solubilityofthings.com Theoretical predictions of pKa must, therefore, incorporate the effects of solvation with high fidelity. researchgate.net

Two primary classes of solvation models are used in computational chemistry: continuum models and explicit solvent models.

Continuum solvation models , such as the Polarizable Continuum Model (PCM) and the SMD solvation model, represent the solvent as a continuous dielectric medium. researchgate.netresearchgate.net These models are computationally efficient and can provide a good first approximation of the bulk solvent effects on the energetics of dissociation. researchgate.net The accuracy of these models depends on how the cavity enclosing the solute is defined and how the dielectric is polarized. researchgate.netresearchgate.net

Explicit solvent models involve including a number of individual solvent molecules (typically water) around the acid molecule in the quantum mechanical calculation. acs.orgnih.gov This approach can capture specific short-range interactions, such as hydrogen bonding between the acid's hydroxyl groups and water molecules, which are crucial for the proton transfer process. acs.orgdicp.ac.cn Ab initio molecular dynamics simulations inherently use an explicit solvent model, allowing for a dynamic picture of the solvation shell and its role in the dissociation event. acs.org For example, simulations reveal that the hydroxyl groups of this compound conformers act as hydrogen-bond donors to the surrounding water molecules. acs.org

Spectroscopic Characterization of Carbonic Acid

Gas Phase Spectroscopy

The study of isolated carbonic acid molecules in the gas phase provides fundamental insights into its intrinsic structure and stability, free from intermolecular interactions.

Theoretical calculations have predicted three planar conformers for this compound: cis-cis, cis-trans, and trans-trans. aip.orgaip.org The cis-cis conformer is the most stable, followed by the cis-trans conformer. aip.org The investigation of these conformers has been successfully carried out using Fourier-transform microwave (FTMW) spectroscopy.

The first spectroscopic detection of an isolated this compound molecule was of the cis-trans conformer. aip.orgnih.gov This was achieved by producing the molecule in a supersonic jet using a pulsed discharge nozzle with a gas mixture of CO₂ and water diluted in argon. aip.orgaip.org Both a-type and b-type rotational transitions were observed, and the determined rotational constants showed excellent agreement with theoretical predictions for the cis-trans form. aip.org Subsequently, the most stable conformer, cis-cis H₂CO₃, was also successfully produced and characterized using a similar experimental setup. aip.orgnih.gov The rotational spectra of the deuterated isotopologues for both conformers were also measured, allowing for a precise determination of their molecular structures. aip.orgaip.org

Experimentally Determined Rotational Constants for this compound Conformers (MHz)
ConformerABC
cis-cis H₂CO₃10218.473810046.22555071.1855
cis-trans H₂CO₃10403.58559882.26255070.7858

Matrix-isolation infrared (MI-IR) spectroscopy is a powerful technique for studying unstable species by trapping them in an inert, solid matrix at low temperatures. This method has been instrumental in characterizing the vibrational properties of this compound. loerting.at

In these experiments, solid this compound (either the α- or β-polymorph) is sublimated, and the resulting vapor is trapped in a noble gas matrix, typically argon, at cryogenic temperatures (around 6 K). loerting.atuibk.ac.at The infrared spectra of the isolated molecules are then recorded. These studies have unambiguously identified two different monomeric conformers of this compound. uibk.ac.atnih.gov The molar ratio of the two monomers observed when sublimating the α-polymorph suggests that the cis-cis monomer is the most stable, with the cis-trans monomer being less stable by approximately 4 kJ mol⁻¹. loerting.at In addition to the monomers, spectroscopic evidence for the presence of cyclic, centrosymmetric (C₂h) this compound dimers has been found in the vapor phase above sublimating α-H₂CO₃. loerting.atacs.org However, evidence for such dimers was not found when sublimating the β-polymorph at a higher temperature, suggesting that the formation of monomers is entropically favored under those conditions. uibk.ac.atnih.gov

The first definitive experimental detection of stable, isolated this compound in the gas phase was achieved through neutralization-reionization mass spectrometry. aip.org However, the first detailed structural information came from spectroscopic methods. The second most stable conformer, cis-trans H₂CO₃, was the first to be identified via FTMW spectroscopy. aip.orgnih.gov This was a significant breakthrough, as it provided the first direct spectroscopic evidence of the molecule's existence in isolation.

Shortly thereafter, the most stable conformer, cis-cis H₂CO₃, was also detected using the same spectroscopic technique. aip.orgnih.gov The successful observation of pure rotational transitions for both conformers and their deuterated isotopologues allowed for the experimental determination of their r₀ structures, confirming theoretical predictions. aip.orgaip.org More recently, photoionization and photoion mass-selected threshold photoelectron (ms-TPE) spectroscopy have been used to obtain the spectra of both conformers, providing experimental adiabatic ionization energies of 11.27 ± 0.02 eV for cis-cis H₂CO₃ and 11.18 ± 0.03 eV for cis-trans H₂CO₃. acs.org

Condensed Phase Spectroscopy

In the condensed phase, this compound exists as a solid, which has been found to exhibit polymorphism. Spectroscopic techniques are crucial for distinguishing between these different solid forms.

Two different polymorphs of solid this compound, designated α-H₂CO₃ and β-H₂CO₃, have been identified and characterized using infrared (IR) and Raman spectroscopy. uibk.ac.atsemanticscholar.org It is important to note that the substance originally identified as α-H₂CO₃ was later re-characterized as this compound monomethyl ester, leaving β-H₂CO₃ as the only confirmed pure polymorph of this compound. mdpi.com

The vibrational spectra of α- and β-H₂CO₃ show distinct differences that provide insight into their local structures. uibk.ac.atsemanticscholar.org For the β-polymorph, the IR and Raman active bands generally appear at different frequencies, obeying the rule of mutual exclusion. uibk.ac.atsemanticscholar.org This spectroscopic observation strongly suggests that the fundamental building block of β-H₂CO₃ possesses a center of inversion. acs.orguibk.ac.at In contrast, the α-polymorph shows IR and Raman bands at similar positions, indicating the absence of an inversion center in its basic structural unit. uibk.ac.atsemanticscholar.org Based on this, the structure of β-H₂CO₃ is proposed to be based on cyclic dimers containing a center of inversion, while the α-polymorph was thought to consist of catemer chains or sheet-like structures. uibk.ac.atsemanticscholar.org

Selected Vibrational Frequencies (cm⁻¹) for this compound Polymorphs
Vibrational Modeα-H₂CO₃ (FT-IR)α-H₂CO₃ (Raman)β-H₂CO₃ (FT-IR)β-H₂CO₃ (Raman)
ν(OH)~3000-32003082, 3180, 32332750, 2830-
ν(C=O)172117211690-
ν(C-O)13401339-1434
δ(OH)12311232-1208
Lattice Mode-113, 140-192

The tendency of carboxylic acids to form hydrogen-bonded dimers and larger aggregates is well-known, and this compound is no exception. As mentioned, the cyclic dimer of this compound has been identified in the gas phase through matrix-isolation IR spectroscopy. loerting.at

Quantum chemical calculations have been employed to predict the infrared and Raman vibrational spectra of linear, hydrogen-bonded oligomers of this compound. nih.gov These theoretical studies suggest that the calculated anharmonic frequencies for linear oligomers show good agreement with the experimental vibrational data for the centrosymmetric β-carbonic acid. nih.gov This supports the idea that β-H₂CO₃ consists of one-dimensional hydrogen-bonded chains of this compound molecules. nih.gov Furthermore, computational studies on (H₂CO₃)n clusters have been used to rationalize the shifts observed in the UV-Vis absorption spectra between the gas-phase monomer and the bulk solid material. nih.gov These calculations highlight how spectral features change with increasing cluster size and through noncovalent interactions between this compound chains and sheets, providing a bridge between the spectroscopy of isolated molecules and the condensed phase. nih.gov

Correlation of Experimental and Theoretical Spectra

The study of this compound (H₂CO₃), a molecule of significant interest in biochemistry and astrochemistry, has been greatly advanced by the synergy between experimental spectroscopy and theoretical computational methods. Due to its inherent instability, isolating and characterizing this compound poses considerable experimental challenges. Computational chemistry provides a powerful tool to predict and interpret spectroscopic data, enabling a deeper understanding of the molecule's structure, conformers, and vibrational dynamics. The correlation between calculated and measured spectra is crucial, serving as a benchmark for the accuracy of theoretical models and allowing for the confident assignment of complex experimental results.

Validation of Computational Models through Spectroscopic Data

The validation of theoretical models against experimental spectroscopic data is a cornerstone of computational chemistry. For this compound, this process has been essential in refining our understanding across various spectral ranges.

Early theoretical approaches often relied on the harmonic approximation to calculate vibrational frequencies. While providing a useful starting point, these models were insufficient for a full interpretation of the complex infrared spectra of this compound, particularly for matrix-isolated species. arxiv.org The discrepancy between purely harmonic calculations and experimental results highlighted the need for more sophisticated models that include anharmonic effects, which account for the non-parabolic nature of molecular potential energy surfaces.

Modern computational methods are validated by their ability to accurately reproduce experimental spectra:

Infrared and Photoelectron Spectroscopy: The identification of different conformers of this compound, such as the cis-cis (1cc) and cis-trans (1ct) forms, has been a significant achievement. This was accomplished by comparing experimentally obtained mass-selected threshold photoelectron spectra (ms-TPES) with Franck-Condon simulations. nih.govacs.org The excellent agreement between the simulated spectra and the experimental peaks allowed for the unambiguous assignment of the two most stable conformers. nih.govacs.org The experimental adiabatic ionization energies for cis-cis and cis-trans H₂CO₃ were determined to be 11.27 ± 0.02 eV and 11.18 ± 0.03 eV, respectively. nih.gov

UV-Vis Spectroscopy: In the solid state, the UV-Vis absorption spectrum of this compound is significantly redshifted compared to the gas-phase monomer. nih.govresearchgate.net Time-dependent density functional theory (TD-DFT) calculations have been employed to rationalize this shift. nih.govuibk.ac.at These studies investigate how electronic transitions are affected by factors such as the size of this compound clusters, nonplanar arrangements of molecules, and intermolecular interactions. nih.govresearchgate.net Theoretical models proposing different structural motifs, such as linear ribbons or nonplanar amorphous clusters, have been tested against experimental UV spectra to determine the most likely solid-state structures. nih.gov For instance, a linear ribbon structure's predicted spectrum shows good agreement with the experimental data for β-carbonic acid. nih.gov

The table below presents the experimental and calculated adiabatic ionization energies (AIE) for the two most stable conformers of this compound, demonstrating the high accuracy of modern computational methods.

ConformerExperimental AIE (eV)Calculated AIE (eV)
cis-cis H₂CO₃11.27 ± 0.0211.27
cis-trans H₂CO₃11.18 ± 0.0311.19
Data from Kanayama et al. (2024)

Reassignment of this compound Vibrational Spectra

The advancement of computational methods has not only validated our understanding but has also led to the significant reassignment of previously recorded vibrational spectra of this compound. Initial interpretations of the matrix-isolation infrared (MI-IR) spectra were based on harmonic frequency calculations, often with empirical scaling factors, which impeded a full understanding of the complex vibrational features. arxiv.org

Recent research has employed highly accurate anharmonic computational approaches to revisit these spectra. This involves several key steps:

High-Level Potential Energy Surface (PES) Calculation: A multi-dimensional PES is calculated using sophisticated methods like the explicitly correlated coupled-cluster theory (e.g., CCSD(T)-F12). arxiv.org This provides a highly accurate representation of the energy of the molecule as a function of its geometry.

Anharmonic Frequency Calculation: Using this PES, methods such as vibrational self-consistent field (VSCF) and vibrational configuration interaction (VCI) are used to solve the vibrational Schrödinger equation. This yields anharmonic frequencies that account for the coupling between different vibrational modes and the presence of resonances (e.g., Fermi resonances).

This rigorous theoretical approach has led to a substantial reassignment of the argon matrix-isolation IR spectrum of H₂CO₃. In one study, a total of 12 new bands were assigned to fundamentals, overtones, and combination bands that were previously unidentifiable. Furthermore, this work clarified disputed assignments of vibrational bands between the cis-cis and cis-trans conformers.

The table below illustrates the reassignment of selected vibrational modes for cis-cis-H₂CO₃ based on modern anharmonic calculations compared to experimental values.

ModeVibrational AssignmentExperimental Frequency (cm⁻¹) in Ar matrixAnharmonic Calculated Frequency (cm⁻¹)
ν₁OH symmetric stretch3624.13624.4
ν₂C=O symmetric stretch1891.21890.7
ν₃COH symmetric bend1435.11435.1
ν₄C-O symmetric stretch1229.41228.4
ν₉OH asymmetric stretch3619.73620.2
Data adapted from recent anharmonic studies.

This refined assignment, grounded in high-level theoretical calculations, provides more reliable spectroscopic data, which is crucial for the potential detection of this compound in various environments, including extraterrestrial settings.

Formation Pathways and Reaction Mechanisms of Carbonic Acid

CO₂ Hydration Mechanism in Aqueous Phase

CO₂(aq) + H₂O(l) ⇌ H₂CO₃(aq)

However, the underlying mechanism is complex, involving specific kinetic and thermodynamic considerations, the participation of water clusters, and distinct proton transfer steps.

The hydration of aqueous CO₂ to form carbonic acid is a reversible reaction. Thermodynamically, the equilibrium lies significantly to the left, meaning that at any given moment, only a small fraction of dissolved carbon dioxide exists as this compound. harvard.edu The equilibrium constant for this hydration is small, indicating that the reactants (CO₂ and H₂O) are heavily favored. harvard.edu

Kinetically, the uncatalyzed hydration of CO₂ is a relatively slow process. scielo.br This kinetic barrier is a key reason for the transient nature of this compound. The reaction involves a significant activation energy. Conversely, the protonation/deprotonation reactions of this compound are extremely fast, occurring on the order of nanoseconds. scielo.braqion.de

ParameterDescriptionValue/Characteristic
Equilibrium Favors reactants (CO₂ + H₂O) over product (H₂CO₃). harvard.eduSmall equilibrium constant. harvard.edu
Kinetics Uncatalyzed hydration of CO₂ is slow. scielo.brHigh activation energy barrier. acs.org
H₂CO₃ Lifetime Exceeds 1 nanosecond in aqueous solution. scielo.brTransient species due to rapid dissociation. lbl.gov

This table summarizes the key kinetic and thermodynamic features of this compound formation in the aqueous phase.

The hydration of CO₂ is not a simple one-on-one interaction with a single water molecule. Instead, clusters of water molecules play a crucial role in facilitating the reaction. Computational studies have shown that the presence of additional water molecules lowers the activation energy barrier for this compound formation. acs.orgresearchgate.net

Different mechanisms have been proposed based on the number of participating water molecules:

Concerted Pathway: For small clusters (n=1-4 water molecules), the reaction tends to proceed through a concerted pathway, where bond formation and proton transfer occur simultaneously. nih.gov

Stepwise Mechanism: With larger water clusters (n=5-8), a stepwise mechanism becomes more favorable. This involves the formation of a labile hydronium ion (H₃O⁺) intermediate. nih.gov The surrounding water molecules from the bulk solvent are essential for stabilizing the charged transition state and the H₃O⁺ intermediate through a proton relay process. nih.gov

The concept of a "water chain mechanism" is central to this process. A chain of water molecules can facilitate the transfer of a proton from the initial reacting water molecule to one of the oxygen atoms of the CO₂ molecule, effectively lowering the energy barrier. acs.org Microsolvation, where the reacting species are stabilized by a small number of solvent molecules, is also a key factor. acs.org In some cases, a pre-reaction complex is formed where the hydroxide (B78521) and CO₂ are separated by a single water molecule; a proton transfer from the water to the hydroxide then initiates the reaction. rsc.org

The conversion of CO₂ to H₂CO₃ fundamentally involves a proton transfer. In the aqueous phase, this is not a direct transfer from a water molecule to the CO₂. Instead, it is a more intricate process mediated by the surrounding water molecules.

The currently accepted view involves a nucleophilic attack by the oxygen atom of a water molecule on the electrophilic carbon atom of CO₂. quora.com This is followed by a series of rapid proton transfers, or "proton scrambling," involving the surrounding water molecules to yield the final this compound structure. quora.com

Two primary pathways have been debated for the enzymatic hydration of CO₂ catalyzed by carbonic anhydrase, which can provide insights into the non-enzymatic process:

Lipscomb Pathway: This involves dual proton transfers between the newly formed bicarbonate and nearby amino acid residues. nsf.gov

Lindskog Pathway: This proposes that the bicarbonate breaks away from the metal center without these additional proton transfer steps. nsf.gov

While these are specific to an enzyme's active site, they highlight the importance of the local environment in facilitating the necessary proton movements for this compound formation. In bulk water, the surrounding water molecules fulfill this role. nih.gov

Atmospheric Formation Mechanisms

In the atmosphere, the formation of this compound can occur under different conditions than in the bulk aqueous phase, particularly at the interface of water or ice particles with the air.

A proposed atmospheric formation mechanism involves the collision of vibrationally excited CO₂ molecules with water or ice particles. researchgate.netacs.org This non-equilibrium process is considered a key difference from previously suggested mechanisms. acs.org Ab-initio molecular dynamics simulations have shown that this impact can lead to the efficient formation of this compound with lifetimes exceeding 100 picoseconds. researchgate.netacs.org

The mechanism differs depending on the size of the water cluster:

Single Water Molecule: The reaction proceeds via a direct four-center mechanism where the C-O bond forms concurrently with a proton transfer to a CO₂ oxygen atom. acs.org This pathway has a very high energy barrier. acs.org

Water Clusters: For larger clusters, the transition state involves charge separation into a hydronium ion (H₃O⁺) and a bicarbonate ion (HCO₃⁻), which then transforms into a neutral, hydrated this compound molecule. researchgate.netacs.org

Research has demonstrated that this compound can form on ice surfaces from CO₂ without the need for high-energy irradiation or protonation by strong acids. nih.govresearchgate.net This formation is more favorable at lower temperatures, while at higher temperatures, the this compound rapidly dissociates into bicarbonate and carbonate. nih.govresearchgate.net

ConditionMechanismKey Feature
Vibrationally Excited CO₂ + Single H₂O Direct four-center reaction. acs.orgHigh activation energy. acs.org
Vibrationally Excited CO₂ + Water/Ice Cluster Charge separation to H₃O⁺ and HCO₃⁻, then neutralization. researchgate.netacs.orgEfficient formation with significant product lifetime. researchgate.net
CO₂ on Ice Surface (low temp) Direct formation without high-energy input. nih.govresearchgate.netFavored at low temperatures. nih.govresearchgate.net

This table outlines the atmospheric formation mechanisms of this compound.

Recent studies using advanced machine-learned potentials have revealed an unconventional "In and Out" mechanism for this compound formation at the air-water interface. arxiv.orgresearchgate.netnews-oceanacidification-icc.orgarxiv.org This mechanism describes the following sequence of events:

Diffusion: CO₂ molecules from the air diffuse into the surface layer of the water. arxiv.orgresearchgate.netnews-oceanacidification-icc.orgarxiv.org

Reaction: Within this surface layer, the CO₂ reacts with water to form this compound. arxiv.orgresearchgate.netnews-oceanacidification-icc.orgarxiv.org

Expulsion: The newly formed this compound is then expelled from the solution back towards the interface. arxiv.orgresearchgate.netnews-oceanacidification-icc.orgarxiv.org

This compound Dehydration Kinetics

The interconversion between carbon dioxide (CO₂) and this compound (H₂CO₃) is a fundamental process in biological and geochemical systems. The dehydration of this compound is the reverse reaction of CO₂ hydration and its kinetics are crucial for understanding pH regulation and carbon cycling.

Uncatalyzed Dehydration Processes

In the absence of a catalyst, the dehydration of this compound to carbon dioxide and water is a relatively slow process. wikipedia.org The equilibrium between dissolved CO₂ and this compound is reached slowly, with the majority of the carbon dioxide in an aqueous solution remaining as dissolved CO₂ gas rather than converting to this compound. wikipedia.org

The reaction can be represented as: H₂CO₃(aq) ⇌ CO₂(aq) + H₂O(l)

The rate of this uncatalyzed dehydration is a critical factor in various natural phenomena. Research has determined the rate constants for both the forward (hydration) and reverse (dehydration) reactions under various conditions. At 25 °C, the rate constant for the dehydration of H₂CO₃ (k_d) is approximately 23 s⁻¹, while the rate constant for the hydration of CO₂ (k_h) is about 0.039 s⁻¹. wikipedia.org Other studies have reported slightly different values depending on the experimental conditions. For instance, at 37°C and pH 7.1, the rate constant for the uncatalyzed dehydration of H₂CO₃ was found to be 0.60 s⁻¹, and the hydration of CO₂ was 0.12 s⁻¹. nih.gov Another study at the same temperature reported a dehydration rate constant of 58 s⁻¹. nih.gov These variations highlight the sensitivity of the reaction kinetics to temperature and the chemical environment.

Further investigation into the mechanism has revealed that the dehydration of H₂CO₃ may not be a simple first-order reaction, with some findings suggesting the involvement of a quadratic term in the rate equation, especially in the initial moments of the reaction. researchgate.net In the gas phase, theoretical studies propose that the decomposition of this compound might proceed through an intramolecular transition state, although the mechanism in a solution is likely different due to the influence of water molecules. scielo.br The presence of even minimal amounts of water can catalyze the decomposition. nih.gov

Reaction ParameterValueConditionsReference
Dehydration Rate Constant (k_d)23 s⁻¹25 °C wikipedia.org
Hydration Rate Constant (k_h)0.039 s⁻¹25 °C wikipedia.org
Dehydration Rate Constant (k_d)0.60 s⁻¹37 °C, pH 7.1 nih.gov
Hydration Rate Constant (k_h)0.12 s⁻¹37 °C, pH 7.1 nih.gov
Dehydration Rate Constant (k_d)58 s⁻¹37 °C, pH 7.1 nih.gov
Hydration Rate Constant (k_h)0.12 s⁻¹37 °C, pH 7.1 nih.gov

Isotope Effects in CO₂ Hydration/Dehydration Reactions

The study of kinetic isotope effects (KIEs) provides deep insight into the reaction mechanisms of CO₂ hydration and this compound dehydration. These effects arise from the different vibrational frequencies of molecules containing heavier isotopes (like ¹³C and ¹⁸O) compared to their lighter counterparts (¹²C and ¹⁶O), which leads to different reaction rates.

For the CO₂ hydration/H₂CO₃ dehydration system, significant kinetic isotope fractionation has been observed for both carbon and oxygen. During CO₂ hydration, the reaction discriminates against the heavier isotopes ¹³C and ¹⁸O, meaning that this compound and subsequent bicarbonate formed are depleted in these isotopes relative to the initial CO₂. psu.edu

Experimental measurements have quantified these effects. At 24°C, the carbon kinetic isotope effect (k¹²/k¹³) for the hydration of CO₂ was determined to be 1.0069, while for the dehydration of bicarbonate (HCO₃⁻), the effect was 1.0147. iaea.org The small magnitude of the KIE for dehydration suggests that the transition state of the reaction closely resembles the bicarbonate ion. iaea.org This finding supports a mechanism where the rate-determining step involves a general-acid-catalyzed proton donation from a hydronium ion (H₃O⁺) to the departing oxygen of the bicarbonate. iaea.org

More recent experiments conducted at 25 °C and a pH of 8.0 have reported a kinetic isotope fractionation factor (KIF) for ¹³C of 19.6‰ and for ¹⁸O of 18.8‰ during CO₂ hydration. hawaii.edu Theoretical models based on transition state theory also predict significant isotope effects. Some calculations suggest a carbon isotope fractionation of about 25‰ for the unidirectional hydration of CO₂, which implies an even larger fractionation of approximately 34‰ for the reverse dehydration reaction to maintain consistency with the known equilibrium fractionation. researchgate.net The use of deuterium (B1214612) oxide (D₂O) as a solvent has also been employed to study the deuterium isotope effect (kH₂O/kD₂O), helping to distinguish between different proposed transition states and reaction pathways. scielo.br

Isotope EffectReactionValueConditionsReference
¹³C KIE (k¹²/k¹³)CO₂ Hydration1.0069 ± 0.000324 °C iaea.org
¹³C KIE (k¹²/k¹³)HCO₃⁻ Dehydration1.0147 ± 0.000724 °C iaea.org
¹³C KIFCO₂ Hydration19.6 ± 0.8‰25 °C, pH 8.0 hawaii.edu
¹⁸O KIFCO₂ Hydration18.8 ± 0.6‰25 °C, pH 8.0 hawaii.edu
¹³C KIF (Theoretical)CO₂ Hydration~25‰- researchgate.net
¹³C KIF (Theoretical)HCO₃⁻ Dehydration~34‰- researchgate.net

Carbonic Acid in Environmental Biogeochemistry

Oceanic Carbonate System Dynamics

The ocean plays a pivotal role in the global carbon cycle, absorbing a significant portion of the carbon dioxide (CO₂) emitted into the atmosphere. This process, however, has profound implications for the chemistry of seawater, primarily through the formation and subsequent reactions of carbonic acid (H₂CO₃).

Ocean acidification is a direct consequence of the absorption of excess atmospheric CO₂ by the oceans. pharosproject.euiucn.org When CO₂ dissolves in seawater, it reacts with water to form this compound. ucs.orgcoastadapt.com.au This weak acid then dissociates, releasing hydrogen ions (H⁺) and bicarbonate ions (HCO₃⁻). pharosproject.euucs.org The increase in the concentration of hydrogen ions is what lowers the ocean's pH, making it more acidic. iucn.orgucs.org This ongoing process is happening at an unprecedented rate, faster than at any point in the last 300 million years. iucn.org Since the Industrial Revolution, the acidity of ocean surface waters has increased by about 30 percent. ucs.orgnecan.org This alteration in ocean chemistry poses a significant threat to marine ecosystems, particularly to calcifying organisms like corals, clams, and mussels that rely on carbonate ions to build their shells and skeletons. ucs.orgcoastadapt.com.au

Dissolved Inorganic Carbon (DIC) in seawater is the sum of aqueous carbon dioxide, this compound, bicarbonate ions, and carbonate ions (CO₃²⁻). wikipedia.orgisometric.com The formation of this compound is the initial step in a series of reactions that determine the speciation of DIC. wikipedia.orgcarboeurope.org

The primary chemical reactions are as follows:

Formation of this compound: Atmospheric CO₂ dissolves in seawater and reacts with water to form this compound.

CO₂ (aq) + H₂O ⇌ H₂CO₃ wikipedia.org

First Dissociation: this compound is unstable in seawater and rapidly dissociates into a hydrogen ion and a bicarbonate ion. wikipedia.orgcarboeurope.org

H₂CO₃ ⇌ H⁺ + HCO₃⁻ mrgscience.com

Second Dissociation: The bicarbonate ion can further dissociate into another hydrogen ion and a carbonate ion.

HCO₃⁻ ⇌ H⁺ + CO₃²⁻ timescavengers.org

These reactions are reversible and their equilibrium is primarily dependent on the pH of the seawater. carboeurope.org At the current average ocean surface pH of about 8.1, the majority of DIC (around 90%) exists as bicarbonate, with about 10% as carbonate, and less than 1% as dissolved CO₂ and this compound. isometric.comiaea.org

Table 1: Speciation of Dissolved Inorganic Carbon (DIC) in Seawater

Species Chemical Formula Approximate Percentage at pH 8.1
Dissolved Carbon Dioxide/Carbonic Acid CO₂(aq) / H₂CO₃ <1%
Bicarbonate HCO₃⁻ ~90%
Carbonate CO₃²⁻ ~10%

The oceanic carbonate system acts as a crucial buffer, resisting large fluctuations in pH. carboeurope.orgtimescavengers.org This buffering capacity is primarily due to the presence of the different species of dissolved inorganic carbon: this compound, bicarbonate, and carbonate. studysmarter.co.ukmcgill.ca When an acid (an increase in H⁺) is added to seawater, such as through the absorption of more CO₂, the equilibrium of the carbonate system shifts. The excess hydrogen ions react with carbonate ions to form bicarbonate. timescavengers.org

CO₃²⁻ + H⁺ ⇌ HCO₃⁻

This reaction consumes the added hydrogen ions, thus mitigating a drastic drop in pH. Conversely, if a base is added (a decrease in H⁺), bicarbonate will dissociate to release more hydrogen ions, again resisting a significant pH change. carboeurope.org While this buffering system is powerful, the continuous and rapid influx of anthropogenic CO₂ is beginning to overwhelm its capacity, leading to a steady decrease in ocean pH. necan.org The ability of seawater to resist pH changes is finite and is being diminished by the sheer volume of CO₂ it is absorbing. mcgill.ca

The burning of fossil fuels and other human activities have significantly increased the concentration of CO₂ in the atmosphere. ucs.org The ocean has absorbed approximately 25-30% of these emissions, which has led to substantial changes in marine carbonate chemistry. ucs.orgtimescavengers.orgewadirect.com The increased uptake of anthropogenic CO₂ drives the formation of more this compound, which in turn dissociates to produce more hydrogen and bicarbonate ions. ewadirect.comnih.gov

This has two major consequences:

Decreased pH: The increase in hydrogen ion concentration has caused the average pH of ocean surface waters to drop by about 0.1 units since the pre-industrial era, which represents a roughly 30% increase in acidity. necan.orggeoscienceworld.orgvliz.be

Reduced Carbonate Ion Concentration: The additional hydrogen ions react with carbonate ions, converting them into bicarbonate ions. pharosproject.euewadirect.com This reduces the availability of carbonate ions, which are essential building blocks for the shells and skeletons of many marine organisms, a process known as calcification. nih.govipcc.ch

Projections based on current emission scenarios indicate that by the end of this century, ocean surface waters could become nearly 150% more acidic, reaching a pH level not seen in more than 20 million years. necan.org This rapid change threatens the health and survival of many marine species and the stability of entire marine ecosystems. geoscienceworld.org

Table 2: Chemical Changes in Seawater due to Anthropogenic CO₂

Parameter Change Consequence
Dissolved CO₂ Increase Forms more this compound
Hydrogen Ion (H⁺) Concentration Increase Lowers pH (increases acidity)
pH Decrease Ocean Acidification
Carbonate Ion (CO₃²⁻) Concentration Decrease Impairs calcification for marine organisms
Bicarbonate Ion (HCO₃⁻) Concentration Increase Shift in DIC speciation

Soil Biogeochemical Processes

In terrestrial ecosystems, this compound plays a significant role in soil biogeochemistry, particularly in the process of weathering and soil formation. inflibnet.ac.in The primary source of this compound in soils is the dissolution of carbon dioxide in soil water. researchgate.net This CO₂ is derived from two main biological processes: the respiration of plant roots and the decomposition of organic matter by soil microbes. inflibnet.ac.inresearchgate.net

The concentration of CO₂ in soil air can be substantially higher—often by an order of magnitude or more—than in the atmosphere above it. mdpi.com When this CO₂ dissolves in water present in the soil pores, it forms this compound. researchgate.net

CO₂ (g) + H₂O (l) ⇌ H₂CO₃ (aq)

This this compound then dissociates, releasing hydrogen ions and making the soil water acidic. inflibnet.ac.inresearchgate.net This acidity is a key driver of chemical weathering, where the acid helps to break down minerals in rocks and soil particles, releasing essential nutrients for plant uptake but also potentially leaching base cations from the soil. researchgate.netmdpi.com The formation of this compound is therefore a fundamental process influencing soil pH, nutrient cycling, and the long-term development of soil profiles. inflibnet.ac.insilvafennica.fi

Soil Acidification Induced by this compound

This compound is a primary driver of natural soil acidification. This process begins when carbon dioxide (CO2) from the atmosphere and, more significantly, from biological respiration within the soil dissolves in soil water (H₂O) to form this compound (H₂CO₃). This weak acid then dissociates, releasing hydrogen ions (H⁺) and bicarbonate ions (HCO₃⁻). The increase in H⁺ concentration lowers the soil's pH, making it more acidic.

CO₂ (gas) + H₂O (liquid) ⇌ H₂CO₃ (aqueous) H₂CO₃ (aqueous) ⇌ H⁺ (aqueous) + HCO₃⁻ (aqueous)

This release of hydrogen ions is a key mechanism in soil chemistry, leading to the displacement of essential base cations such as calcium (Ca²⁺), magnesium (Mg²⁺), and potassium (K⁺) from the surfaces of soil colloids. These displaced cations can then be leached from the soil profile with percolating water, leading to a net increase in soil acidity and a depletion of nutrient bases. Modeling studies have suggested that a doubling of atmospheric CO2 concentration could amplify acid inputs from this compound leaching by as much as 50%.

The acidifying potential of this compound in soil is significant due to the high concentrations of CO2 that can accumulate in soil pores, which are often much greater than atmospheric levels. This elevated CO2 environment enhances the formation of this compound, making it a more potent acidifying agent than is often appreciated.

Process Description Key Chemical Species
CO₂ Dissolution Carbon dioxide from root and microbial respiration dissolves in soil water.CO₂, H₂O
Acid Formation Dissolved CO₂ reacts with water to form this compound.H₂CO₃
Acid Dissociation This compound releases a hydrogen ion, increasing soil acidity.H⁺, HCO₃⁻
Cation Displacement Released hydrogen ions displace base cations from soil particles.Ca²⁺, Mg²⁺, K⁺
Leaching Displaced cations are washed out of the soil profile.Ca(HCO₃)₂, Soluble Cations

This compound as an Agent for Mineral Weathering and Soil Production

This compound is a fundamental agent of chemical weathering, the process that breaks down rocks and minerals to form the inorganic components of soil. This process, known as carbonation, occurs when the weak acid reacts with and dissolves minerals.

The effectiveness of this compound as a weathering agent stems from its ability to attack common rock-forming minerals. For example, it readily dissolves carbonate minerals like calcite (CaCO₃), a primary component of limestone. The reaction converts the insoluble calcite into soluble calcium bicarbonate, which is then carried away in solution.

CaCO₃ (calcite) + H₂CO₃ (this compound) → Ca(HCO₃)₂ (calcium bicarbonate)

Silicate (B1173343) minerals, the most abundant mineral group in the Earth's crust, are also susceptible to weathering by this compound through a process called hydrolysis. For instance, feldspars, which are common in rocks like granite, are chemically altered by this compound into clay minerals (like kaolinite) and dissolved ions. This transformation is a cornerstone of soil production.

2KAlSi₃O₈ (feldspar) + 2H₂CO₃ (this compound) + H₂O (water) → Al₂Si₂O₅(OH)₄ (kaolinite clay) + 2K⁺ (potassium ions) + 2HCO₃⁻ (bicarbonate ions) + 4SiO₂ (silica)

This chemical breakdown of parent rock material not only creates the solid mineral matrix of soil but also releases essential nutrients for plant growth. The rate of chemical weathering is generally highest in warm, wet climates where the availability of water and higher rates of biological activity (producing CO2) enhance this compound formation.

Mineral Type Weathering Process Products
Carbonates (e.g., Calcite) CarbonationSoluble Bicarbonates (e.g., Calcium Bicarbonate)
Silicates (e.g., Feldspar) HydrolysisClay Minerals, Dissolved Ions, Silica

This compound's Role in Carbon Sequestration and Carbonate Mineral Dissolution

The dissolution of carbonate minerals by this compound is a critical process in the global carbon cycle and a focal point for carbon sequestration technologies. In natural systems, the weathering of silicate and carbonate rocks by this compound consumes atmospheric CO2 over geological timescales. The dissolved bicarbonate and calcium ions are transported by rivers to the ocean, where they are eventually precipitated as carbonate sediments, effectively locking away the carbon.

This natural process has inspired methods for engineered carbon sequestration. One proposed technique involves accelerating the dissolution of carbonate minerals. In this approach, CO2-rich flue gas from industrial sources is dissolved in water to create a this compound solution. This acidic solution is then used to dissolve carbonate-containing minerals like limestone or calcite in a reactor.

CO₂ + H₂O → H₂CO₃ H₂CO₃ + CaCO₃ → Ca²⁺ + 2HCO₃⁻

The resulting solution, rich in dissolved calcium and bicarbonate ions, can then be discharged into the ocean, where the carbon is stored in a stable, dissolved inorganic form for millennia. This method essentially bypasses the slow, natural weathering process. Research indicates that this compound is significantly more effective at promoting the dissolution of minerals like calcite than protons (from stronger acids) or water alone.

Geological carbon sequestration, which involves injecting CO2 into deep saline aquifers, also relies on these chemical principles. The injected CO2 dissolves in

Enzymatic Catalysis and Carbonic Anhydrases

Catalytic Mechanisms of Carbonic Anhydrase (CA)

The remarkable catalytic prowess of carbonic anhydrase stems from a sophisticated mechanism centered around a zinc ion cofactor housed within the enzyme's active site. This specialized environment facilitates the rapid conversion of carbon dioxide to bicarbonate.

CO₂ Hydration to Bicarbonate and Proton (EC 4.2.1.1)

CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻

While carbonic acid is a transient intermediate, the enzyme's primary role is to facilitate the direct production of bicarbonate and a proton. researchgate.net This reaction is indispensable for critical physiological processes, including respiration, pH regulation, and various biosynthetic pathways. wikipedia.org

Role of Zinc-Bound Hydroxide (B78521) in Nucleophilic Attack

At the heart of the catalytic cycle lies a zinc ion (Zn²⁺) situated in the active site, coordinated by three histidine residues and a water molecule. aklectures.comnih.gov The positively charged zinc ion lowers the pKa of the bound water molecule from approximately 15.7 to about 7. bioline.org.br This facilitates the deprotonation of the water molecule, generating a potent nucleophile: a zinc-bound hydroxide ion (Zn-OH⁻). bioline.org.brcdnsciencepub.com This hydroxide ion then executes a nucleophilic attack on the carbon atom of a carbon dioxide molecule that has entered the active site, leading to the formation of a zinc-coordinated bicarbonate ion. nih.govclinandmedimages.org

Proton Transfer Pathways (e.g., Intramolecular Proton Transfer to Active Site Residues, Buffer-Assisted Proton Transfer)

The regeneration of the active, zinc-bound hydroxide form of the enzyme requires the removal of a proton from the active site, a step that is often rate-limiting. nih.govcdnsciencepub.com This proton transfer occurs through two principal mechanisms:

Intramolecular Proton Transfer: The proton can be shuttled from the zinc-bound water molecule to a nearby histidine residue, such as His64 in human carbonic anhydrase II. nih.govnih.gov This histidine residue then acts as a proton shuttle, transferring the proton to buffer molecules in the surrounding solution. nih.govcdnsciencepub.com

Buffer-Assisted Proton Transfer: Buffer molecules present in the solvent can directly accept a proton from the zinc-bound water or the proton shuttle residue. nih.gov The efficiency of this pathway is dependent on the concentration and properties of the buffer.

Substrate Binding and Product Release Mechanisms

The active site of carbonic anhydrase is a conical cavity that provides a binding pocket for carbon dioxide. nih.gov After the nucleophilic attack and formation of bicarbonate, the bicarbonate product is displaced from the zinc ion by an incoming water molecule. researchgate.netresearchgate.net This regenerates the active site for the next catalytic cycle. The release of the bicarbonate product is facilitated by the binding of this water molecule and electrostatic interactions within the active site. nih.govfrontiersin.org

Kinetic Characterization of Carbonic Anhydrase Isozymes

The various isozymes of carbonic anhydrase display a broad spectrum of kinetic properties, which are reflective of their distinct physiological functions. The key kinetic parameters, the turnover number (kcat) and the Michaelis constant (Km), quantify the catalytic efficiency and substrate affinity of each isozyme.

Turnover Numbers (kcat) and Michaelis Constants (Km)

The turnover number (kcat) represents the maximum number of substrate molecules that one active site can convert to product per unit of time. The Michaelis constant (Km) is the substrate concentration at which the enzyme's reaction rate is half of its maximum. A lower Km value generally signifies a higher affinity of the enzyme for its substrate. britannica.com

The following table presents a summary of the kinetic parameters for the CO₂ hydration reaction for several human carbonic anhydrase isozymes.

Isozymekcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)
CA I2 x 10⁵121.7 x 10⁷
CA II1 x 10⁶128.3 x 10⁷
CA III1.3 x 10⁴Not specified2.5 x 10⁵
CA IV1.1 x 10⁶Not specifiedNot specified

Note: Kinetic parameters can vary based on experimental conditions. The data presented is a compilation from various sources. acs.orgtandfonline.com

Diffusion-Controlled vs. Proton Transfer Rate-Limiting Steps

The catalytic mechanism of carbonic anhydrase is a two-stage process. researchgate.netcdnsciencepub.com The first stage involves the nucleophilic attack of a zinc-bound hydroxide ion on a carbon dioxide molecule, followed by the release of a bicarbonate ion. researchgate.netcdnsciencepub.comnih.gov For the most efficient isozyme, carbonic anhydrase II (CA II), this step is nearly diffusion-controlled, with a kcat/Km of approximately 10⁸ M⁻¹s⁻¹. researchgate.netcdnsciencepub.com

Structural Biology and Site-Directed Mutagenesis

The active site of α-class carbonic anhydrases, the class found in mammals, features a zinc ion located in a 15 Å deep conical cavity. nih.goviucr.org This zinc ion is coordinated by three histidine residues and a water molecule or hydroxide ion. nih.govmdpi.com The active site is further characterized by distinct hydrophobic and hydrophilic regions that play crucial roles in substrate binding and catalysis. mdpi.comiucr.org

Active Site Microenvironment and Catalytic Efficiency

The microenvironment of the active site is highly optimized for catalysis. proteopedia.org The zinc-bound water molecule has a pKa of around 7, facilitating the formation of the nucleophilic hydroxide ion. researchgate.netcdnsciencepub.com The active site is divided into a hydrophilic side, which includes residues like Tyr7, Asn62, His64, Asn67, Thr199, and Thr200, and a hydrophobic side. iucr.org The hydrophilic side coordinates a hydrogen-bonded water network that is essential for the proton transfer pathway. iucr.orgutoronto.ca The hydrophobic pocket, containing residues such as Val121, Val143, Leu198, and Trp209, is responsible for binding the nonpolar CO₂ molecule. iucr.orgnih.gov The precise arrangement of these residues and water molecules creates an environment that stabilizes the transition state and allows for rapid turnover. iucr.orgproteopedia.org

Impact of Active-Site Residue Mutations on Catalytic Mechanism and Kinetics

Site-directed mutagenesis studies have been instrumental in elucidating the roles of specific active-site residues. nih.govnih.gov Mutations in the hydrophobic pocket can affect CO₂ binding. For instance, the V143I mutation in human carbonic anhydrase II (CA II) introduces steric hindrance and alters the electrostatic environment, which restricts the movement of CO₂ and increases the binding affinity of the product, bicarbonate. proteopedia.org This particular mutation leads to a ~10-fold decrease in kcat/KM, although kcat remains largely unaffected. proteopedia.org

Mutations on the hydrophilic side, particularly of the proton shuttle residue His64, can significantly impact the rate-limiting proton transfer step. tandfonline.com Replacing His64 with residues incapable of efficient proton shuttling dramatically reduces the catalytic rate. nih.gov Studies on various isoforms have shown that differences in the amino acids at the proton shuttle position and surrounding residues contribute to the wide range of catalytic efficiencies observed among CAs. nih.govtandfonline.com

Below is an interactive table summarizing the kinetic parameters of native and a variant of Human Carbonic Anhydrase II.

Enzymekcat (s⁻¹)KM (mM)kcat/KM (M⁻¹s⁻¹)
Native CA II~1.4 x 10⁶~12~1.2 x 10⁸
V143I CA II~1.4 x 10⁶~120~1.2 x 10⁷
Data derived from studies on the V143I variant, which show a ~10-fold decrease in kcat/KM while kcat remains almost the same as the native enzyme. proteopedia.org

Water Networks in the Active Site and their Role in Catalysis

The active site of carbonic anhydrase contains a highly organized network of water molecules that is crucial for its catalytic function. iucr.orglu.se A key feature is the hydrogen-bonded water network connecting the zinc-bound water to the proton shuttle residue, His64. iucr.org This network facilitates the rate-limiting proton transfer step. iucr.orglu.se In addition to this proton-transfer pathway, a cluster of ordered water molecules at the entrance of the active site, termed the "entrance-conduit," is believed to be involved in replenishing the active site with water after the product, bicarbonate, is released. iucr.org The dynamics of these water molecules are finely tuned for efficient catalysis; for example, the water molecule displaced by the incoming CO₂ substrate is kinetically labile, consistent with a diffusion-controlled binding rate. lu.se Disruption of these water networks, as seen in some mutations, can impair catalytic efficiency. nih.govnih.gov

Applications and Biomimetic Approaches

The remarkable efficiency of carbonic anhydrase in hydrating CO₂ has inspired its use and the development of biomimetic systems for various applications, particularly in carbon capture and utilization. researchgate.netmdpi.comresearchgate.net

Bio-inspired Catalysis for CO₂ Capture and Conversion

The rapid conversion of CO₂ to bicarbonate by carbonic anhydrase makes it an attractive biocatalyst for CO₂ capture technologies. mdpi.comtudelft.nl By accelerating the dissolution of CO₂ in aqueous solutions, CA can enhance the efficiency of carbon capture processes. mdpi.comnih.gov Bio-inspired approaches include the immobilization of carbonic anhydrase on various supports, such as membranes and foams, to create stable and reusable systems for capturing CO₂ from industrial flue gases. researchgate.nettandfonline.com Furthermore, researchers are developing synthetic mimics of the carbonic anhydrase active site within materials like metal-organic frameworks (MOFs) to create robust and efficient catalysts for CO₂ capture and subsequent conversion into valuable chemicals or for sequestration through mineralization into solid carbonates. researchgate.netmdpi.comnih.gov The use of highly stable carbonic anhydrases from thermophilic organisms is particularly promising for applications in industrial settings where high temperatures are common. mdpi.comtandfonline.com

Artificial Carbonic Anhydrase Design

The remarkable efficiency of carbonic anhydrases in catalyzing the reversible hydration of carbon dioxide has inspired the development of synthetic mimics. The goal of designing artificial carbonic anhydrases is to create robust and efficient catalysts for applications such as carbon capture and sequestration. mit.edu These artificial enzymes aim to replicate the key structural and functional features of the natural enzyme's active site, which is typically characterized by a metal ion, usually zinc, coordinated by several histidine residues. rsc.orgmdpi.com Researchers have explored various platforms to construct these biomimetic catalysts, including small-molecule complexes, nanomaterials, and metal-organic frameworks (MOFs). researchgate.netrsc.org

A primary strategy in the design of artificial carbonic anhydrases involves creating a coordination environment for a metal ion that mimics the active site of the native enzyme. rsc.org In many natural carbonic anhydrases, a Zn(II) ion is tetrahedrally coordinated by three histidine imidazole (B134444) moieties and a water molecule. mdpi.comrsc.org This arrangement lowers the pKa of the bound water, facilitating the formation of a highly nucleophilic hydroxide species that reacts with carbon dioxide. mdpi.comnih.gov Consequently, synthetic approaches often focus on using ligands that can replicate this coordination sphere.

Metal-Organic Frameworks (MOFs) have emerged as a promising platform for creating carbonic anhydrase mimics. mit.edunih.govwku.edu MOFs are porous materials constructed from metal ions or clusters linked by organic ligands. wku.edu This structure offers the advantage of site isolation and a stable, heterogeneous framework. mit.edu For instance, the metal node of a MOF can be functionalized to create a biomimetic active site. A notable example is MFU-4l, a MOF whose metal nodes can be hydroxylated to closely mimic the structure and reactivity of the carbonic anhydrase active site. mit.edu This material demonstrates significant CO2 adsorption and catalyzes the oxygen isotope exchange between water and carbon dioxide, a key feature of the native enzyme's activity. mit.edu Other MOFs, such as ZIF-100 and CFA-1, have also been shown to effectively mimic carbonic anhydrase for CO2 conversion. nih.gov

Another approach involves the use of peptide-gold nanoparticle conjugates. In one study, a peptide (IHIHIQI) known to form a three-histidine Zn(II)-binding site was immobilized on gold nanoparticles. mdpi.com The resulting conjugate, in the presence of Zn(II) ions, showed enhanced rates of both p-nitrophenyl acetate (B1210297) (4-NPA) hydrolysis and CO2 hydration compared to the free peptide, demonstrating that the nanoparticle scaffold can support the formation of a functional active site. mdpi.com The catalyst also exhibited good reusability. mdpi.com

Small-molecule zinc complexes have also been extensively studied as carbonic anhydrase mimics. mdpi.comacs.org These complexes are designed to replicate the primary coordination sphere of the enzyme. For example, zinc complexes with tris(2-pyridylmethyl)amine (B178826) (TPA) ligands have been synthesized to mimic the active site. mdpi.com By modifying the ligand, for instance by introducing a hydroxyl group to mimic the hydrogen-bonding network of the second coordination sphere (as in TPA-OH), researchers can fine-tune the catalyst's properties, such as the pKa of the zinc-bound water. mdpi.com

Polymeric nanoparticles created through molecular imprinting represent another innovative strategy. nih.govrsc.orgiastate.edu This technique allows for the creation of rationally designed active sites with controlled size and shape. rsc.org These water-soluble nanoparticles can feature zinc ions in their active sites with a nearby basic group, mimicking the function of the native enzyme. nih.govrsc.org A key achievement with this approach has been the development of catalysts with a lower pKa for the zinc-bound water (6.3–6.4) compared to natural enzymes (6.8–7.3). nih.govrsc.org This allows the artificial enzyme to hydrolyze even nonactivated alkyl esters under neutral pH conditions. nih.govrsc.org

The design of artificial carbonic anhydrases is a rapidly evolving field, with research demonstrating the potential of various synthetic platforms to create effective and stable catalysts for CO2 hydration and other hydrolytic reactions. researchgate.netacs.org These efforts not only contribute to the development of new technologies for carbon management but also deepen the understanding of the fundamental principles of enzymatic catalysis. rsc.orgacs.org

Research Findings on Artificial Carbonic Anhydrase Mimics

Artificial CA MimicPlatformKey FindingsCatalytic Activity Metric
MFU-4l-(OH)Metal-Organic FrameworkHigh structural fidelity to the CA active site; significant CO2 adsorption (3.41 mmol/g). mit.eduCatalyzes oxygen isotope exchange between H2O and CO2. mit.edu
ZIF-100 and CFA-1Metal-Organic FrameworkGood catalytic activity for CO2 conversion, excellent reusability, and stability. nih.govEfficient in situ CO2 conversion. nih.gov
ZnMOF-1 (L-histidine based)Metal-Organic FrameworkCatalyzed p-NPA hydrolysis at a rate more than double the uncatalyzed reaction; thermally stable up to 400 °C. wku.eduDemonstrated catalytic ability in p-NPA hydrolysis. wku.edu
Zn(II)-Au@IHQ-NPPeptide-Gold Nanoparticle ConjugateSignificant improvement in ester hydrolysis and CO2 hydration rates compared to the unconjugated peptide. mdpi.comRetained at least 94% of initial activity after five rounds of CO2 hydration. mdpi.com
(TPA-OH)Zn(OH2) complexSmall-Molecule ComplexLower pKa (6.8) compared to the TPA-ligated complex (8.0), mimicking the effect of the second coordination sphere. mdpi.comRate of CO2 hydration was studied via stopped-flow spectrophotometry. mdpi.com
Polymeric NanoparticlesMolecular ImprintingLower pKa (6.3–6.4) for zinc-bound water than natural CAs, enabling hydrolysis of nonactivated esters at neutral pH. nih.govrsc.orgAchieved a turnover number (TON) in the hundreds for ester hydrolysis. nih.gov
Zn–N–C SANSingle-Atom NanozymeHigh metal loading (>18 wt%) resulted in superior catalytic activity; CO2 uptake of 2.3 mmol/g. nih.gov>91% conversion of CO2 to bicarbonate. nih.gov

Analytical and Modeling Methodologies for Carbonate System Analysis

Methods for Carbonate Speciation

The accurate determination of the different forms of carbonate, such as carbonic acid (H₂CO₃), bicarbonate (HCO₃⁻), and carbonate (CO₃²⁻), is fundamental to carbonate system analysis. Various techniques are employed to achieve this, each with its own strengths and applications.

Spectroscopic Techniques (e.g., Infrared Spectroscopy, Raman Spectroscopy) for Carbonate Identification

Spectroscopic methods are powerful non-destructive tools for identifying carbonate species by examining the interaction of electromagnetic radiation with the molecules.

Infrared (IR) Spectroscopy , particularly Fourier Transform Infrared (FTIR) Spectroscopy, is widely used to identify carbonate-containing materials. mdpi.com The technique measures the absorption of infrared light by molecular vibrations. Carbonate ions exhibit characteristic absorption bands, which can be used for their identification. For instance, B-type carbonate substitution in materials can be deduced from a peak at approximately 870 cm⁻¹ in the FTIR spectrum. researchgate.net While effective, the indicative peaks of carbonate can sometimes be obscured by those of the surrounding material, especially at low carbonate concentrations. spectroscopyonline.com

Raman Spectroscopy offers a complementary approach to IR spectroscopy. thermofisher.com This technique involves the inelastic scattering of monochromatic light, usually from a laser. mdpi.com The resulting energy shifts in the scattered light provide a vibrational fingerprint of the molecules present. mdpi.com Raman spectroscopy is particularly sensitive to non-polar bonds and can be highly effective in identifying carbonate species, even at low concentrations where IR spectroscopy may be less conclusive. spectroscopyonline.comthermofisher.com A characteristic Raman peak for B-type carbonated hydroxyapatite (B223615) (BCHAP) appears around 1070 cm⁻¹, while the symmetric stretching mode (ν₁) of the carbonate ion in minerals like hydrozincite is observed at 1062 cm⁻¹. researchgate.netqut.edu.au The combination of both IR and Raman spectroscopy often provides a more complete and reliable identification of carbonate species. mdpi.comspectroscopyonline.com

Table 1: Characteristic Spectroscopic Peaks for Carbonate Species

TechniqueSpecies/VibrationCharacteristic Peak Position (cm⁻¹)Reference
FTIRB-type Carbonate Substitution~870 researchgate.net
RamanB-type Carbonated Hydroxyapatite (BCHAP)~1070 researchgate.net
Ramanν₁ (CO₃)²⁻ Symmetric Stretch (in Hydrozincite)1062 qut.edu.au

Quantitative Chemical Analysis Methods (e.g., Mass Spectrometry, Titration-based methods)

For quantifying the amounts of different carbonate species, a range of chemical analysis methods are employed.

Mass Spectrometry (MS) is a highly sensitive and specific technique for both identifying and quantifying compounds. solubilityofthings.com It works by ionizing chemical species and then sorting the ions based on their mass-to-charge ratio. solubilityofthings.com In the context of the carbonate system, MS can be used to analyze the carbon dioxide (CO₂) released from carbonate samples, for instance, through thermal decomposition or reaction with acid. colostate.edunasa.gov Titration Mass Spectroscopy (TMS) is a more recent development that allows for the accurate quantification of carbonate deposition and decomposition in various systems. acs.org Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for the identification and quantification of carbonate compounds. nih.gov

Titration-based methods are classic and widely used techniques for determining the concentration of a substance in a solution. In carbonate system analysis, acid-base titrations are commonly used to measure total alkalinity. xmu.edu.cn By carefully monitoring the pH as a strong acid is added to a water sample, the equivalence points corresponding to the neutralization of carbonate and bicarbonate ions can be determined. From these data, the concentrations of the individual species can be calculated. xmu.edu.cnstackexchange.com Coulometric titration is another precise method where the titrant is generated electrochemically. xmu.edu.cn

Other quantitative methods include:

Gravimetric analysis , which involves determining the mass of a substance. solubilityofthings.com

Gasometric methods , which measure the volume of gas (CO₂) evolved from a reaction. xmu.edu.cn

Elemental analysis , which measures the amount of inorganic carbon in a sample. xmu.edu.cn

Loss on Ignition (LOI) , where the weight loss of a sample after heating is used to determine the carbonate content. xmu.edu.cnsoilsandrocks.com

Differentiation of Carbonate Species in Complex Matrices (e.g., Soil, Seawater)

Analyzing the carbonate system in complex environments like soil and seawater presents unique challenges due to the presence of numerous other ions and substances.

In soil , the quantification of carbonate is crucial for understanding carbon sequestration and geoenvironmental engineering. soilsandrocks.comroyalsocietypublishing.org Methods like LOI, Total Inorganic Carbon (TIC) analysis, X-Ray Diffraction (XRD), and specialized carbonate analyzers are used, though all face difficulties at low concentrations. soilsandrocks.com The mineral composition of the soil, such as the presence of different carbonate species and clay minerals, can significantly affect the accuracy of these methods. xmu.edu.cn

In seawater , the carbonate system is a key component of the global carbon cycle and is central to the issue of ocean acidification. bamfieldmsc.comhawaii.edu The analysis is complicated by the high ionic strength of seawater and the presence of other acid-base systems like boric acid. noaa.gov To account for these effects, analytical measurements of parameters like pH, total alkalinity, and total dissolved inorganic carbon are combined with established equilibrium constants that have been determined specifically for seawater conditions. noaa.gov The accurate determination of these constants as a function of temperature and salinity is therefore critical. scispace.comrescuethatfrog.com The relative composition of major ions in seawater is generally stable, which simplifies the modeling of the carbonate system to some extent. noaa.gov

Chemical Equilibrium Modeling of Carbonate Systems

Chemical equilibrium models are indispensable for predicting the speciation of the carbonate system under different conditions and for interpreting analytical data.

Calculation of Carbonate and Bicarbonate Concentrations from Alkalinity Data (e.g., Simple and Advanced Speciation Methods)

Total alkalinity is a measure of the acid-neutralizing capacity of a solution and is a key parameter in carbonate system analysis. brainly.com In many natural waters, the majority of alkalinity is contributed by bicarbonate and carbonate ions. netsolwater.com

Simple speciation methods often assume that for pH values below 8.3, the total alkalinity is primarily due to bicarbonate. stackexchange.comhomebrewtalk.com

Advanced speciation methods use a more comprehensive approach by considering the contributions of all relevant species to total alkalinity, including hydroxide (B78521) (OH⁻) and hydrogen (H⁺) ions. The concentrations of carbonate and bicarbonate can be calculated from total alkalinity (TA) and pH using the following equations, which incorporate the dissociation constants of this compound (pKa₁ and pKa₂): researchgate.net

Carbonate (CO₃²⁻) Concentration: CO₃²⁻ = TA / (10^(pH-pKa₁) + 10^(pH-pKa₂) + 1) researchgate.net

Bicarbonate (HCO₃⁻) Concentration: HCO₃⁻ = (TA - CO₃²⁻) / (1 + 10^(pKa₁-pH)) researchgate.net

It is important to note that the accuracy of these calculations can be affected by the presence of other ions that contribute to alkalinity, such as phosphates, silicates, and borates. researchgate.net

Determination of Activity Coefficients and Dissociation Constants in Complex Solutions (e.g., Seawater, Brines)

In solutions with high ionic strength, such as seawater and brines, the interactions between ions become significant and affect the chemical behavior of the carbonate species. This is accounted for by using activity coefficients, which relate the effective concentration (activity) of an ion to its molar concentration.

The dissociation constants of this compound (K₁ and K₂) are not true constants but apparent constants that vary with temperature, salinity, and pressure. hawaii.edurescuethatfrog.com Extensive research has been dedicated to determining these apparent dissociation constants in seawater over a range of conditions. scispace.comrescuethatfrog.comnoaa.gov These experimentally determined constants are essential for accurately calculating the speciation of the carbonate system in the marine environment. noaa.gov

For example, at a salinity of 35‰ and a temperature of 25°C, the apparent dissociation constants for this compound in seawater are approximately pK'₁ = 6.00 and pK'₂ = 9.115. rescuethatfrog.com At 2°C, these values change to pK'₁ = 6.177 and pK'₂ = 9.431. rescuethatfrog.com

Chemical equilibrium models for complex solutions incorporate these apparent dissociation constants and use thermodynamic approaches, such as the Pitzer equations, to calculate activity coefficients for the various ions. srce.hr This allows for a more accurate prediction of the carbonate system's behavior in these challenging environments. srce.hrgeomar.de

Predictive Models for Ocean Carbonate Chemistry Parameters (e.g., pH, pCO₂)

Predictive models are crucial tools for understanding and forecasting changes in ocean carbonate chemistry, particularly in the context of ocean acidification. These models leverage relationships between the parameters of the carbonate system—pH, partial pressure of carbon dioxide (pCO₂), dissolved inorganic carbon (DIC), and total alkalinity (TA)—and other more readily measured oceanographic variables like temperature, salinity, and nutrients. nih.govnews-oceanacidification-icc.org By measuring at least two of the four main carbonate system variables, the entire system can be constrained and modeled. nih.govoup.com

A variety of modeling approaches are employed, ranging from empirical algorithms and statistical models to complex, process-based biogeochemical models. nih.govnews-oceanacidification-icc.org For instance, neural network models have been developed to predict DIC and TA from hydrographic and satellite data, demonstrating high accuracy in regions with sparse direct observations. news-oceanacidification-icc.org These models are trained on extensive datasets and can reconstruct seasonal distributions of carbonate chemistry, revealing significant spatial and temporal gradients. news-oceanacidification-icc.org

Another approach involves using the chemical equilibrium equations that govern the carbonate system. frontiersin.org Software packages like CO2SYS, available in platforms such as MATLAB, Python, and R, can calculate the complete state of the carbonate system from a pair of measured variables. frontiersin.org These tools are instrumental in filling gaps in observational data and ensuring internal consistency among different carbonate parameters. frontiersin.org

Predictive models are particularly valuable for projecting future ocean conditions under different atmospheric CO₂ scenarios. nih.gov By combining high-resolution observational data with mechanistic models, scientists can forecast changes in pH and pCO₂ in various marine environments, from coastal upwelling zones to polar regions under sea ice. nih.gov For example, modeling studies predict that regions like the Arctic and Southern Oceans, as well as upwelling systems, will experience more rapid acidification than the open ocean. nih.gov

The accuracy of these predictive models is continually improving with the integration of more comprehensive datasets and more sophisticated model architectures. news-oceanacidification-icc.org The development of autonomous observing systems, such as floats and gliders equipped with pH and pCO₂ sensors, is providing a wealth of high-frequency data that further enhances the predictive capabilities of these models. nih.govnoaa.gov

Table 1: Performance of Neural Network Models for Predicting DIC and TA in the Northwest Atlantic Shelf

Predicted Parameter r² (Coefficient of Determination) Root Mean Square Error (RMSE) (µmol kg⁻¹) Coefficient of Variation (%)
Dissolved Inorganic Carbon (DIC) 0.913 – 0.963 15.4 – 23.7 0.1 - 1
Total Alkalinity (TA) 0.983 – 0.986 9.0 – 10.4 0.1 - 1

This table presents the performance metrics of three different neural network models developed to predict dissolved inorganic carbon (DIC) and total alkalinity (TA) on the Northwest Atlantic Shelf. The high r² values and low RMSE and coefficient of variation indicate the models' strong predictive power. Data sourced from Lima et al., 2023. news-oceanacidification-icc.org

Integration of Carbonate System Models into Larger Biogeochemical Models

To gain a holistic understanding of the impacts of changing ocean carbonate chemistry, it is essential to integrate carbonate system models into larger biogeochemical models. copernicus.org These comprehensive models simulate the complex interactions between ocean physics, chemistry, and biology, allowing scientists to explore the cascading effects of ocean acidification on marine ecosystems and global biogeochemical cycles. copernicus.orggeomar.de

Biogeochemical models typically include prognostic variables for DIC and TA, which are then used to calculate other parameters of the carbonate system, such as pH and pCO₂, as well as the air-sea CO₂ flux. copernicus.orgresearchgate.net The integration is often facilitated by frameworks like the Framework for Aquatic Biogeochemical Models (FABM), which allows for the coupling of different model components. researchgate.net

Several well-established biogeochemical models have incorporated detailed carbonate system modules. These include:

PISCES (Pelagic Interactions Scheme for Carbon and Ecosystem Studies): An intermediate complexity model that simulates carbonate system dynamics alongside nutrient cycles and plankton dynamics. copernicus.org

ECOSMO (ECOSystem MOdel): A model that includes carbonate chemistry and has been applied in various regional seas. copernicus.org

BFM (Biogeochemical Flux Model): A complex model with over 50 variables, including a detailed representation of the carbonate system. copernicus.org

ERSEM (European Regional Seas Ecosystem Model): A model of intermediate complexity that includes a carbonate system and has been used in operational systems for the Baltic Sea. copernicus.org

The inclusion of the carbonate system in these models is critical for accurately simulating processes like primary production, respiration, and calcification, all of which influence and are influenced by ocean carbonate chemistry. geomar.denoaa.gov For example, changes in pH can affect the rates of nitrification, a key process in the nitrogen cycle. geomar.de

Modeling studies that integrate the carbonate system have provided valuable insights into the regional and global impacts of ocean acidification. geomar.de They have been used to assess past and present states of marine ecosystems, forecast future conditions, and investigate the complex interplay between ocean acidification and other environmental stressors like warming and deoxygenation. copernicus.orggeomar.de

However, accurately representing the carbonate system in biogeochemical models, particularly in dynamic coastal and shelf sea environments, remains a challenge. geomar.de These regions are influenced by a multitude of factors, including riverine inputs, benthic processes, and high biological activity, which can lead to significant natural variability in carbonate chemistry. geomar.defrontiersin.org Ongoing research focuses on improving the parameterization of processes like the alkalinity cycle and incorporating more detailed representations of biological feedbacks to enhance the predictive power of these integrated models. geomar.de

Table 2: Examples of Biogeochemical Models with Integrated Carbonate System Modules

Model Name Key Features
PISCES Intermediate complexity, 24 state variables, includes carbonate system and dissolved oxygen dynamics. copernicus.org
ECOSMO Includes carbonate chemistry, bio-optics, and bleaching processes. copernicus.org
BFM High complexity, >50 variables, includes carbonate chemistry, bio-optics, and pollutants. copernicus.org
ERSEM Intermediate complexity, 25 variables, includes hypoxia/anoxia processes and a carbonate system. copernicus.org
MIRO&CO-3D Couples a biogeochemical model with a physicochemical module for the seawater carbonate system and air-sea CO₂ exchange. geomar.de

This table highlights several prominent biogeochemical models that have successfully integrated modules to simulate the ocean carbonate system, enabling more comprehensive projections of marine ecosystem responses to environmental change. copernicus.orggeomar.de

Q & A

Q. How are the acid dissociation constants (pKa₁ and pKa₂) of carbonic acid experimentally determined in aqueous systems?

Methodological Answer: The pKa values are typically derived using pH titration combined with the Bjerrum plot method, which correlates pH-dependent speciation of this compound, bicarbonate (HCO₃⁻), and carbonate (CO₃²⁻). Spectroscopic techniques like NMR or infrared (IR) spectroscopy validate equilibrium concentrations under controlled ionic strength and temperature .

Q. What experimental approaches are used to study the bicarbonate buffer system in physiological contexts?

Methodological Answer: Researchers employ stopped-flow kinetics to measure CO₂ hydration rates catalyzed by carbonic anhydrase in red blood cells. Simultaneous pH and ion-selective electrode measurements monitor real-time changes in HCO₃⁻/CO₂ ratios, while computational models integrate these data to predict buffering capacity in blood plasma .

Q. How can this compound’s role in ocean acidification be quantified in laboratory settings?

Methodological Answer: Use closed-system reactors to simulate seawater conditions, varying pCO₂ levels via gas mixing. Total inorganic carbon (TIC) and alkalinity are measured via potentiometric titrations, while Raman spectroscopy tracks carbonate ion (CO₃²⁻) depletion. Data are cross-validated with Henry’s law constants for CO₂ solubility .

Advanced Research Questions

Q. What spectroscopic techniques resolve this compound’s hydration dynamics and short-lived intermediates?

Methodological Answer: X-ray absorption spectroscopy (XAS) at synchrotron facilities (e.g., Advanced Light Source) captures hydration shells around aqueous this compound. Complementary ab initio molecular dynamics simulations model hydrogen-bonding networks, resolving transient species like H₃O⁺/HCO₃⁻ ion pairs .

Q. How do researchers address contradictions in reported stability of this compound across phases (gas, aqueous, solid)?

Methodological Answer: Matrix isolation techniques at cryogenic temperatures (e.g., argon matrices at 10 K) stabilize this compound for IR characterization. Gas-phase studies use supersonic jet expansions coupled with cavity ring-down spectroscopy to detect elusive conformers, reconciling discrepancies with theoretical predictions .

Q. What computational strategies improve kinetic models of CO₂ hydration/dehydration in non-equilibrium systems?

Methodological Answer: Density functional theory (DFT) calculates activation barriers for CO₂ + H₂O → H₂CO₃, while machine learning algorithms train on experimental rate constants (e.g., from stopped-flow UV-Vis) to predict pH-dependent kinetics in heterogeneous environments like biofilms .

Q. How are α- and β-crystalline forms of this compound differentiated and characterized?

Methodological Answer: Low-temperature X-ray diffraction identifies polymorphic structures, with α-carbonic acid forming monoclinic crystals and β-carbonic acid adopting orthorhombic symmetry. Polarized Raman spectroscopy distinguishes H-bonding patterns, validated against computed vibrational spectra .

Q. What methodologies isolate gas-phase this compound for extraterrestrial chemistry studies?

Methodological Answer: Supersonic nozzle expansions coupled with laser-induced fluorescence or high-resolution IR spectroscopy detect gas-phase H₂CO₃. These setups mimic low-pressure environments (e.g., Martian poles), with spectral data aiding identification in astronomical observations .

Q. How do researchers reconcile conflicting data on this compound’s catalytic role in prebiotic amino acid synthesis?

Methodological Answer: Isotopic labeling (e.g., ¹³C/¹⁸O) tracks carboxylation pathways in simulated hydrothermal vents. Liquid chromatography-mass spectrometry (LC-MS) identifies reaction intermediates, while quantum mechanics/molecular mechanics (QM/MM) simulations validate pH-dependent reaction coordinates .

Q. What experimental models elucidate carbonic anhydrase II’s role in autoimmune pancreatitis?

Methodological Answer: Neonatally thymectomized mice immunized with carbonic anhydrase II (CA-II) develop pancreatic inflammation. Flow cytometry quantifies CD4⁺ T-cell infiltration, while TUNEL assays and cytokine profiling (IFN-γ/IL-4) differentiate Th1-driven pathology from other mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.